5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide

Medicinal Chemistry ADME Lipophilicity

Obtain 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide (CAS 1211597-10-2) for your kinase/IDO1 program. The 2-CF3 group provides a LogP of 3.37, distinguishing it from 2-methyl analogs (LogP 2.77) and directly enhancing membrane permeability and metabolic stability. Its validated IDO1 IC50 of 4,000 nM in HeLa cells makes it an essential SAR reference standard. Do not substitute with non-fluorinated analogs (e.g., CAS 860625-06-5), as potency and selectivity will shift. Ideal for focused library synthesis and lead optimization. Request a quote for high-purity batches.

Molecular Formula C16H11F3N2O
Molecular Weight 304.272
CAS No. 1211597-10-2
Cat. No. B581584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide
CAS1211597-10-2
Synonyms5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide
Molecular FormulaC16H11F3N2O
Molecular Weight304.272
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C3C(=C2)C=C(N3)C(F)(F)F)C(=O)N
InChIInChI=1S/C16H11F3N2O/c17-16(18,19)13-8-11-6-10(9-4-2-1-3-5-9)7-12(15(20)22)14(11)21-13/h1-8,21H,(H2,20,22)
InChIKeyJXEXLDLTNIVJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide: A Fluorinated Indole Scaffold for Kinase and IDO1-Focused Discovery Programs


5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide (CAS 1211597-10-2) is a synthetic indole carboxamide derivative featuring a 2-trifluoromethyl group, a 5-phenyl ring, and a 7-carboxamide moiety [1]. This compound serves as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors, with its structural features implicated in the modulation of targets such as IKK2 and indoleamine 2,3-dioxygenase 1 (IDO1) [2][3]. The introduction of the trifluoromethyl group is a common strategy to enhance metabolic stability and lipophilicity, influencing both the pharmacokinetic profile and target engagement [4].

Critical Reasons Generic Substitution with 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide is Not Advisable Without Comparative Data


The biological and physicochemical properties of indole carboxamides are exquisitely sensitive to specific substitution patterns. Simple in-class analogs lacking the 2-trifluoromethyl group, such as 5-phenyl-1H-indole-7-carboxamide (CAS 860625-06-5), cannot be assumed to be interchangeable [1]. The presence of the trifluoromethyl group at the 2-position is computationally predicted to substantially increase lipophilicity (LogP ~3.37 vs. ~2.77 for a 2-methyl analog), which directly influences membrane permeability, metabolic stability, and target binding kinetics [2][3]. Furthermore, this specific substitution pattern is linked to a unique bioactivity profile, including a defined level of IDO1 inhibition, which differs from other in-class compounds targeting kinases like IKK2 [4][5]. Substituting with a different analog could therefore lead to drastically altered potency, selectivity, and pharmacokinetic properties, derailing a research program's structure-activity relationship (SAR) or a procurement effort's intended application.

Quantitative Evidence for the Differentiation of 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated and Methyl Analogs

The 2-trifluoromethyl group on 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide significantly enhances its lipophilicity. This is quantitatively demonstrated by comparing its computationally predicted LogP value to that of the non-fluorinated 5-phenyl-1H-indole-7-carboxamide and a 2-methyl analog [1][2][3].

Medicinal Chemistry ADME Lipophilicity

Demonstrated IDO1 Inhibitory Activity in Cellular Assays

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide has been profiled as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. Its activity is quantified in a cellular assay, showing an IC50 of 4,000 nM (4 µM) [1]. While this potency is moderate, it represents a distinct activity profile that differs from other indole-7-carboxamides reported as potent IKK2 inhibitors with no reported IDO1 activity [2].

Immuno-Oncology IDO1 Inhibition Cancer Immunotherapy

Computational Predicted Properties Conforming to Lipinski's Rule of Five

Computational predictions indicate that 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide adheres to Lipinski's Rule of Five, a key set of guidelines for oral drug-likeness. This is supported by its calculated physicochemical properties [1].

Drug-likeness Medicinal Chemistry Physicochemical Properties

Validated Research and Procurement Applications for 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide Based on Quantitative Evidence


Scaffold for Optimizing IDO1 Inhibitors with Improved Pharmacokinetic Properties

This compound is directly applicable as a starting point for medicinal chemistry programs focused on IDO1 inhibition. Its micromolar IC50 of 4,000 nM provides a validated hit for optimization [1]. Furthermore, its favorable LogP of 3.37, a consequence of the 2-trifluoromethyl group, offers a tangible advantage for tuning lipophilicity to improve membrane permeability and oral bioavailability [2]. A procurement or synthesis effort based on this scaffold can aim to enhance potency while leveraging its inherent drug-like physicochemical properties.

Reference Standard for Comparing 2-Substituted Indole Carboxamide Bioactivity

Due to its unique combination of a 2-trifluoromethyl group and a 7-carboxamide, this compound serves as an ideal reference standard in SAR studies exploring the impact of 2-position substitution on indole carboxamides. Researchers can quantitatively compare its IDO1 inhibitory activity (IC50 = 4,000 nM) and lipophilicity (LogP = 3.37) with a 2-methyl analog (LogP = 2.77) to derive structure-property relationships [3][4][5]. This provides a data-driven rationale for selecting specific substituents in lead optimization campaigns targeting kinases or IDO1.

Chemical Probe for Investigating the Role of IDO1 in Cellular Models

The compound's demonstrated inhibition of IDO1 in IFN-gamma stimulated human HeLa cells (IC50 = 4 µM) supports its use as a chemical probe for studying IDO1-mediated kynurenine production in cellular models of cancer and immune regulation [1]. While its potency is moderate, it is sufficient for investigating downstream effects of IDO1 inhibition on tryptophan metabolism and T-cell function in vitro, particularly in experiments where higher potency is not required or where off-target effects of more potent inhibitors need to be controlled for.

Sourcing a Key Intermediate for Diversified Library Synthesis

For laboratories engaged in diversity-oriented synthesis or focused library production, this compound is a valuable building block. Its core structure contains multiple points for further derivatization (e.g., the 7-carboxamide for amide coupling, and the potential for halogenation or cross-coupling on the 5-phenyl ring). Procuring this specific scaffold allows for the rapid generation of a focused library of analogs with a predefined, favorable lipophilicity and drug-likeness profile [2].

Quote Request

Request a Quote for 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.